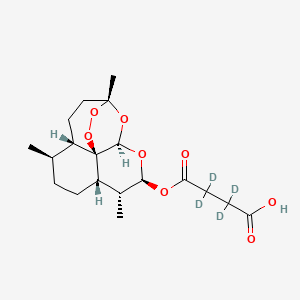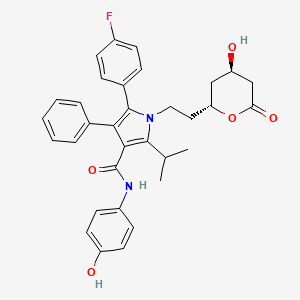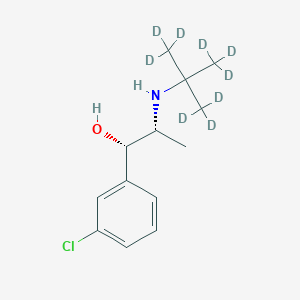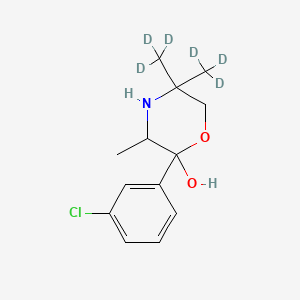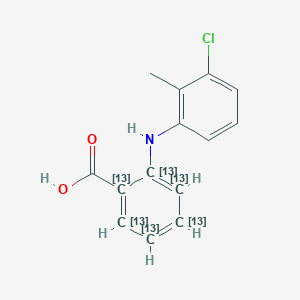
Benomyl-d4(benzimidazole-4,5,6,7-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benomyl-d4(benzimidazole-4,5,6,7-d4) is one of the isotopic labelled forms of Benomyl, a benzimidazole derivative . It is used as a fungicide and is a stable isotope-labeled analogue of the pesticide benomyl.
Molecular Structure Analysis
The molecular formula of Benomyl-d4(benzimidazole-4,5,6,7-d4) is C14H14D4N4O3. Its molecular weight is 294.35. More detailed structural information, such as a 3D molecular structure, was not found in the search results.Physical And Chemical Properties Analysis
Chemsrc provides some physical and chemical properties of benzimidazole-4,5,6,7-d4, including its density, melting point, boiling point, structure, formula, and molecular weight .Applications De Recherche Scientifique
Toxicological Studies
Benomyl has been studied for its toxicological effects on various organisms. For example, it was found to affect the ultrastructure of the male reproductive system in the earthworm Eisenia fetida, causing abnormalities like nuclear distortion and disruption of microtubules (Sorour & Larink, 2001). Similarly, benomyl's impact on the reproductive development of male rats has been examined, revealing an age-related difference in sensitivity to the fungicide (Carter et al., 1984).
Antimitotic Properties
Benomyl has been found to inhibit brain microtubule polymerization and dynamics, offering potential as an adjuvant in cancer chemotherapy due to its effects on cell proliferation and mitosis (Gupta et al., 2004). This property was further elucidated in a study showing benomyl-induced aneuploidy in mouse oocytes, highlighting its ability to induce numerical chromosome changes (Mailhes & Aardema, 1992).
Environmental and Agricultural Impact
Benomyl has been used in agriculture, but its environmental impact, particularly in terms of resistance development in pathogens like Sclerotinia sclerotiorum, has been a concern (Gossen et al., 2001). Moreover, its effect on the structure and productivity of plant communities, when combined with nutrients like phosphorus and nitrogen, has been investigated, revealing complex interactions (Koide et al., 1988).
Mechanisms of Action in Biological Systems
The distinct mechanisms of action of benomyl in biological systems have been a subject of study. For instance, it was found that benomyl and colchicine synergistically inhibit cell proliferation, suggesting distinct binding sites for these agents in tubulin (Clément et al., 2008).
Analytical Methods for Benomyl Detection
Developing methods for the detection of benomyl in various samples, such as food, has been another area of research. One study presented an electroanalytical method using a modified electrode for the determination of benomyl (Wang et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Benomyl-d4 involves the deuteration of benzimidazole-4,5,6,7-tetrachloride, followed by reaction with 2-aminobenzoic acid and N-methyl-N-phenylcarbamate.", "Starting Materials": [ "Benzimidazole-4,5,6,7-tetrachloride", "Deuterium oxide", "2-aminobenzoic acid", "N-methyl-N-phenylcarbamate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Benzimidazole-4,5,6,7-tetrachloride is dissolved in deuterium oxide and heated under reflux to effect deuteration.", "The resulting product is then treated with 2-aminobenzoic acid and N-methyl-N-phenylcarbamate in the presence of sodium hydroxide to form Benomyl-d4.", "The product is purified by extraction with diethyl ether, followed by precipitation with hydrochloric acid and recrystallization from methanol." ] } | |
Numéro CAS |
1398065-98-9 |
Formule moléculaire |
C14H14D4N4O3 |
Poids moléculaire |
294.35 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
17804-35-2 (unlabelled) |
Synonymes |
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate |
Étiquette |
Imidazol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



